(2-Phenylthiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Description

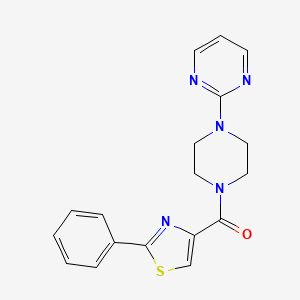

The compound "(2-Phenylthiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone" features a central methanone linker connecting two pharmacologically relevant moieties: a 2-phenylthiazole group and a 4-(pyrimidin-2-yl)piperazine unit. The thiazole ring, a five-membered heterocycle with nitrogen and sulfur atoms, contributes to π-π stacking interactions and hydrogen bonding, while the pyrimidine-piperazine moiety is associated with receptor binding and metabolic stability. This structural architecture is common in drug candidates targeting neurological and oncological pathways, where substituent variations significantly influence bioactivity and pharmacokinetics .

Properties

IUPAC Name |

(2-phenyl-1,3-thiazol-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5OS/c24-17(15-13-25-16(21-15)14-5-2-1-3-6-14)22-9-11-23(12-10-22)18-19-7-4-8-20-18/h1-8,13H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFCMQZLIYKKKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylthiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Phenyl Group: The phenyl group is introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiazole in the presence of a palladium catalyst.

Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide.

Coupling with Pyrimidine: The pyrimidine moiety is introduced through a nucleophilic substitution reaction, where the piperazine reacts with a halogenated pyrimidine.

Final Coupling: The final step involves coupling the phenylthiazole and pyrimidinylpiperazine intermediates using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylthiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols; solvents like DMF (dimethylformamide), DMSO (dimethyl sulfoxide).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, (2-Phenylthiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various organic reactions allows chemists to create derivatives with tailored properties for specific applications.

Biology

The compound has been extensively studied for its potential as an enzyme inhibitor . Its structure suggests that it can interact with various biological targets, making it a candidate for developing drugs aimed at treating diseases through enzyme inhibition. For instance, it may inhibit enzymes involved in cell proliferation, which is particularly relevant in cancer research .

Medicine

In medical research, this compound has shown promise as a therapeutic agent in preclinical studies. It has been investigated for its potential in treating conditions such as:

-

Cancer : The compound's ability to inhibit specific enzymes and pathways is of particular interest in oncology.

Study Findings Preclinical Cancer Study Demonstrated anticancer effects through enzyme inhibition. - Neurological Disorders : Research indicates potential neuroprotective effects, suggesting its utility in treating neurodegenerative diseases .

Industrial Applications

Industrially, this compound can be utilized in the development of new materials or as a precursor for synthesizing other valuable chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of (2-Phenylthiazol-4-yl)(4-(pyrimidin-2-y)piperazin -1-y)methanone:

- Anticancer Activity : A study demonstrated that this compound inhibits specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models.

- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential use in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of (2-Phenylthiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of these targets. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Variations in the Aryl/Heteroaryl Group

The methanone-linked aryl/heteroaryl group is a critical determinant of physicochemical and biological properties. Key analogs include:

| Compound Name | Aryl/Heteroaryl Group | Key Structural Features |

|---|---|---|

| 4-(Pyrimidin-2-yl)piperazin-1-ylmethanone | Thiophene | Sulfur-containing heterocycle, planar structure |

| (4-Fluorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone | 4-Fluorophenyl | Electron-withdrawing fluorine substituent |

| (Furan-2-yl)[4-(4-aminophenyl)piperazin-1-yl]methanone | Furan | Oxygen-containing heterocycle, reduced aromaticity |

| Target Compound | 2-Phenylthiazole | Bicyclic system with nitrogen and sulfur atoms |

Key Findings :

- Electron Effects : The 4-fluorophenyl group (electron-withdrawing) enhances metabolic stability compared to electron-donating groups like furan .

- Heteroatom Influence: Thiophene (sulfur) and thiazole (sulfur + nitrogen) improve binding to metal-containing enzymes or receptors via lone-pair interactions.

- Planarity and Lipophilicity: The 2-phenylthiazole’s bicyclic structure increases molecular planarity and lipophilicity (predicted logP ~3.5) compared to monocyclic thiophene (logP ~2.8) or furan (logP ~2.2), influencing membrane permeability .

Metabolic Stability and Pathways

The pyrimidine-piperazine moiety is prone to oxidative metabolism, as observed in CP-93,393 (a pyrimidine-containing anxiolytic):

- Pyrimidine Ring Hydroxylation : CP-93,393 undergoes 5-hydroxylation (35–45% of metabolites) followed by glucuronidation/sulfation .

Comparison with Target Compound :

While the target compound shares the pyrimidine-piperazine unit, the 2-phenylthiazole group may alter metabolic pathways:

- Predominant Pathways: Expected metabolism via pyrimidine hydroxylation (dominant) and thiazole methyl oxidation (minor), with glucuronidation of hydroxylated products .

Biological Activity

(2-Phenylthiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a compound that has attracted considerable attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural combination of a phenylthiazole moiety and a pyrimidinylpiperazine group, which contributes to its diverse biological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound has a molecular weight of approximately 351.4 g/mol and is characterized by its specific functional groups that enhance its biological interactions.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The compound's structure allows it to interact with various molecular targets, particularly enzymes involved in critical biological pathways. Notably, it has shown potential in inhibiting cell proliferation, which is particularly relevant in cancer therapy. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In preclinical studies, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), especially CDK4 and CDK6, which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent for treating proliferative diseases such as cancer .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity. Studies have indicated that derivatives of thiazole compounds exhibit effectiveness against various microbial strains, including resistant bacteria. The mechanism involves disruption of bacterial cell integrity and inhibition of essential enzymes like DNA gyrase, leading to bacterial cell death .

Case Studies

- Inhibition of CDK Activity : A study evaluating the inhibitory effects on CDK4 and CDK6 found that this compound significantly reduced kinase activity in vitro, correlating with decreased proliferation in breast cancer cell lines .

- Antimicrobial Efficacy : Another investigation into the antimicrobial properties highlighted that derivatives containing the thiazole moiety showed potent activity against Staphylococcus aureus and Escherichia coli. The compound's ability to penetrate bacterial cells was confirmed through fluorescence microscopy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2-Phenylthiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone | Similar structure with pyridine | Moderate anticancer activity |

| (2-Methylthiazol)(4-(pyrimidin-2-yl)piperazine) | Thiazole with methyl substitution | Enhanced antimicrobial properties |

The comparison indicates that variations in the substituents on the thiazole or piperazine rings can significantly influence the biological activity profiles.

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step routes, including coupling reactions between thiazole and pyrimidine-piperazine moieties. Key parameters requiring optimization include temperature (e.g., reflux at 80–100°C), solvent choice (e.g., ethanol, DMF), and reaction time (12–24 hours). Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most reliable for structural elucidation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms connectivity of aromatic and heterocyclic groups, while Mass Spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy identifies carbonyl and amine functional groups. X-ray crystallography may resolve 3D configurations in crystalline forms .

Q. How can researchers confirm compound purity during synthesis?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Thin-Layer Chromatography (TLC) provides rapid monitoring, with a target Rf value of 0.3–0.5 in ethyl acetate/hexane (1:1). Purity >95% is typically required for pharmacological assays .

Q. What solubility characteristics should be considered for in vitro assays?

The compound’s logP (~3.5) suggests moderate lipophilicity. Solubility in DMSO (≥50 mM) is ideal for stock solutions, while aqueous buffers (e.g., PBS at pH 7.4) may require surfactants like Tween-80 for dispersion .

Advanced Research Questions

Q. How can computational modeling predict target interactions and guide SAR studies?

Molecular docking (e.g., AutoDock Vina) identifies binding poses with targets like kinases or GPCRs. Density Functional Theory (DFT) calculates electrostatic potentials of the thiazole and pyrimidine groups to prioritize analogs. MD simulations assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What strategies resolve contradictory spectral data in structural analysis?

Conflicting NMR peaks (e.g., overlapping aromatic signals) can be addressed by 2D techniques (COSY, HSQC) or solvent substitution (e.g., DMSO-d6 vs. CDCl3). For MS fragmentation ambiguities, High-Resolution Mass Spectrometry (HRMS) with ±1 ppm accuracy clarifies molecular formulae .

Q. How does modifying the piperazine substituent impact biological activity?

Structure-Activity Relationship (SAR) studies show that bulkier substituents (e.g., cyclohexyl) enhance selectivity for serotonin receptors, while electron-withdrawing groups (e.g., -Cl) improve kinase inhibition. Comparative IC50 tables (see Table 1) guide rational design .

Q. What methods validate target engagement in cellular assays?

Competitive binding assays (e.g., TR-FRET) quantify displacement of fluorescent probes. CRISPR-mediated gene knockout of the target protein followed by dose-response assays (e.g., EC50 shift from 10 nM to >1 µM) confirms specificity .

Q. How can researchers mitigate synthetic byproducts in scale-up?

Byproducts (e.g., dimerization products) are minimized via slow reagent addition and inert atmospheres. Process Analytical Technology (PAT) tools like ReactIR monitor intermediates in real-time. Design of Experiments (DoE) optimizes parameters like stoichiometry and mixing speed .

Q. What analytical techniques detect trace impurities in bulk batches?

Liquid Chromatography-Mass Spectrometry (LC-MS) with a C18 column and 0.1% formic acid gradient identifies impurities at 0.1% levels. Stability-indicating methods under forced degradation (heat, light, pH extremes) assess hydrolytic or oxidative byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.